1-Benzhydryl-3-(4-chlorophenyl)thiourea
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Overview
Description
1-Benzhydryl-3-(4-chlorophenyl)thiourea is an organic compound with the molecular formula C₂₀H₁₇ClN₂S It is known for its unique structural features, which include a benzhydryl group and a chlorophenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired thiourea compound after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
1-Benzhydryl-3-(4-chlorophenyl)thiourea has found applications in various scientific fields, including:
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry:
- Utilized in the development of materials with specific properties, such as corrosion inhibitors and ion sensors.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(4-chlorophenyl)thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzhydryl-3-phenylthiourea: Lacks the chlorine atom on the phenyl ring, resulting in different reactivity and properties.
1-Benzhydryl-3-(4-methylphenyl)thiourea: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior and applications.
Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts distinct electronic and steric effects, making it unique compared to other thiourea derivatives
Properties
CAS No. |
6046-49-7 |
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Molecular Formula |
C20H17ClN2S |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-benzhydryl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C20H17ClN2S/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) |
InChI Key |
LHQLNQZAZPARAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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